molecular formula C18H29NO3S B15107260 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine

Cat. No.: B15107260
M. Wt: 339.5 g/mol
InChI Key: DNCVIKGHVBOFBT-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:

    Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Propoxybenzenesulfonyl Group: The propoxybenzenesulfonyl group is attached through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the piperidine core under controlled conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:

    1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical and biological properties.

    1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-1H-pyrazole: This compound has a pyrazole ring instead of a piperidine ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-6-7-22-17-9-15(4)16(5)10-18(17)23(20,21)19-11-13(2)8-14(3)12-19/h9-10,13-14H,6-8,11-12H2,1-5H3

InChI Key

DNCVIKGHVBOFBT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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